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Executive Summary
SU-8, an epoxy-based negative photoresist, has garnered significant interest for the fabrication

of a wide array of medical and biomedical devices due to its advantageous mechanical

properties, chemical stability, and ease of microfabrication. Its use in applications ranging from

neural probes and microelectrode arrays to drug delivery systems and cell encapsulation

platforms necessitates a thorough understanding of its biocompatibility. This technical guide

provides a comprehensive overview of the in vitro and in vivo biocompatibility of SU-8, detailing

experimental data, standardized testing protocols, and the cellular response to this versatile

polymer. While generally considered to possess favorable biocompatibility, this guide will delve

into the nuances of its interaction with biological systems, including factors that influence its

biocompatibility and surface modification strategies to enhance its performance in medical

devices.

In Vitro Biocompatibility
In vitro biocompatibility studies are fundamental to assessing the potential toxicity of a material

at the cellular level. For SU-8, these studies have primarily focused on cytotoxicity, evaluating

cell viability and proliferation in the presence of the material or its extracts.
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A key concern with SU-8 is the potential for leaching of unreacted monomers or residual

antimony-based photoinitiators, which can be cytotoxic.[1][2] The biocompatibility of SU-8 can

be significantly influenced by the fabrication process, with factors such as UV exposure dose

and post-exposure bake times playing a critical role in minimizing residual cytotoxic

components.[3]

Contradictory findings exist in the literature regarding the cytotoxicity of unmodified SU-8.

Some studies report that untreated SU-8 surfaces are not cytocompatible, showing low survival

rates for primary neurons.[4] Conversely, other research indicates good cell viability and

attachment for various cell lines, including C6 rat astrocytoma cells and SH-SY5Y human

neuroblastoma cells.[1][4]

Table 1: Summary of In Vitro Cytotoxicity and Cell Viability Data for SU-8
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Cell Line
SU-8
Formulation/Treatm
ent

Key Findings Reference

9L Glioma Cells
Leachates from SU-8

in PBS

No significant

inhibition of cell

growth at 2.5% and

5% extract

concentrations;

significant inhibition at

10%.[1][3]

[1]

Primary

Cortical/Hippocampal

Neurons

Untreated SU-8 2000

Less than 10% of

primary neurons

survived.[4]

[4]

Primary Cortical

Neurons
SU-8 samples

Significantly lower cell

viability compared to

polystyrene control at

21 days.[4]

[4]

PC12 Cells Pure SU-8 substrate
Did not support cell

growth and adhesion.
[4]

C6 Rat Astrocytoma

Cells
SU-8 surface

At least 93% cell

viability for up to 1 day

in vitro.[4]

[4]

MRC-5 Cells
O2 plasma treated

SU-8

Greatly improved cell

proliferation from 50

cells/mm² to 350

cells/mm².

[3]

Primary Neurons
Heat-treated SU-8

(150°C, 3 days)

Viability rate improved

to 45.8% ± 4.5%.
[3]

Primary Neurons

Parylene coating +

heat + isopropanol

ultrasonication

Cell viability enhanced

to 86.4% ± 1.9%.
[3]
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In Vivo Biocompatibility
In vivo studies are crucial for evaluating the macroscopic and systemic responses of a host to

an implanted material. For SU-8, these investigations have generally demonstrated a mild to

muted inflammatory response.

Inflammatory Response and Fibrous Encapsulation
Subcutaneous implantation of SU-8 in animal models has shown that it elicits a thin fibrous

capsule, which is a typical foreign body response.[1] This response is generally considered

minimal, suggesting good tissue compatibility.[1] Studies on SU-8 neural probes implanted in

rats have shown no apparent astrocyte aggregation in the cortex and striatum regions.[3]

Furthermore, long-term implantation of SU-8 microprobes in rat sciatic nerves for up to 51

weeks showed no signs of tissue inflammation or damage.[4]

Table 2: Summary of In Vivo Biocompatibility Findings for SU-8
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Animal Model
Implant Type
and Location

Duration Key Findings Reference

Mice
Subcutaneous

SU-8 pads
8 weeks

Muted immune

response; thin

fibrous capsule

formation; no

tissue necrosis.

[1]

[1]

Rabbits

SU-8 implants

(following ISO

10993-6)

1 and 12 weeks
Categorized as a

non-irritant.
[3]

Rats

Subcutaneous

SU-8

microstructures

in cages

-

Inflammatory

response

comparable to

other common

MEMS materials

(gold, silicon

dioxide).

[3]

Rats

SU-8 neural

probe in sciatic

nerve

4 to 51 weeks

No signs of

tissue

inflammation or

damage.[4]

[4]

Hemocompatibility
For medical devices that come into contact with blood, hemocompatibility is a critical safety

parameter. The primary concerns are hemolysis (the rupture of red blood cells) and

thrombogenicity (the tendency to cause blood clots).

Hemolysis and Thrombogenicity
The hemolytic activity of SU-8 has been found to be comparable to that of FDA-approved

implant materials like silicone elastomer and medical steel.[1][2] However, some studies have

indicated that SU-8 surfaces may be more reactive to human platelets, suggesting a potential

for increased thrombogenicity.[3]
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Table 3: Summary of Hemocompatibility Data for SU-8

Test Key Findings Reference

Hemolytic Activity

Comparable to FDA-approved

materials (silicone elastomer,

Buna N, medical steel).[1][3]

[1][3]

Platelet Adhesion

Significantly higher on SU-8

surfaces compared to control

groups (polyurethane,

parylene, silicon dioxide),

suggesting potential

thrombogenicity.

[3]

Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible

assessment of biocompatibility.

In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Objective: To quantify the viability of cells cultured with extracts of SU-8.

Methodology:

Preparation of SU-8 Extracts:

Sterilize SU-8 samples according to the intended application's sterilization method.

Incubate the sterilized SU-8 samples in a culture medium (e.g., DMEM) at a surface area

to volume ratio as specified in ISO 10993-12, typically at 37°C for 72 hours to obtain the

extract.

Prepare serial dilutions of the extract (e.g., 2.5%, 5%, 10%) in a fresh culture medium.[1]
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Cell Seeding:

Seed cells (e.g., 9L glioma cells) in a 96-well plate at a density of approximately 2,500

cells/well.[1]

Incubate overnight to allow for cell adhesion.[1]

Exposure to Extracts:

Replace the culture medium with the prepared SU-8 extract dilutions.

Include a negative control (culture medium only) and a positive control (a known cytotoxic

agent).

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[1]

MTT Assay:

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours at 37°C.[1]

Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan

crystals.[1]

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of

670 nm can be used for background correction.[1]

In Vitro Cytotoxicity Assay: LDH Protocol
The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by

measuring the activity of LDH released from damaged cells.

Objective: To quantify cell membrane damage by measuring LDH release from cells exposed to

SU-8.

Methodology:

Sample Preparation and Cell Culture:
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Prepare SU-8 samples and cell cultures in a 96-well plate as described for the MTT assay.

Include controls: spontaneous LDH release (untreated cells), maximum LDH release (cells

treated with a lysis buffer), and a background control (culture medium without cells).

Exposure:

Expose the cells to the SU-8 material or its extracts for the desired duration.

LDH Measurement:

After incubation, centrifuge the plate to pellet any detached cells.

Carefully transfer the supernatant to a new 96-well plate.

Add the LDH assay reaction mixture to each well according to the manufacturer's

instructions. This typically involves a coupled enzymatic reaction that results in the

formation of a colored formazan product.[5]

Incubate at room temperature for approximately 30 minutes, protected from light.[5]

Add a stop solution if required by the kit.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate

reader.

Hemolysis Testing Protocol (Direct Contact Method -
adapted from ISO 10993-4)
Objective: To determine the hemolytic properties of SU-8 upon direct contact with blood.

Methodology:

Blood Preparation:

Obtain fresh human blood and add an anticoagulant (e.g., citrate).

Dilute the blood with a saline solution as specified in the standard.
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Test Procedure:

Place the sterilized SU-8 material in a test tube.

Add the diluted blood to the test tube.

Include a positive control (e.g., water for injection) and a negative control (e.g., a known

non-hemolytic material like polyethylene).

Incubate the tubes at 37°C for a specified period with gentle agitation.

Analysis:

After incubation, centrifuge the tubes to pellet the intact red blood cells.

Carefully collect the supernatant (plasma).

Measure the absorbance of the supernatant at a wavelength sensitive to hemoglobin (e.g.,

540 nm) using a spectrophotometer.

Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of

less than 2% is often considered acceptable.[6]

In Vivo Implantation and Histology Protocol
(Subcutaneous Implantation - adapted from ISO 10993-6)
Objective: To evaluate the local tissue response to implanted SU-8.

Methodology:

Implant Preparation and Sterilization:

Fabricate SU-8 implants of a defined size and shape.

Sterilize the implants using a method appropriate for the material and its intended

application.

Surgical Implantation:
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Under anesthesia, make a small incision in the dorsal skin of the animal model (e.g.,

mouse or rabbit).

Create a subcutaneous pocket and insert the sterile SU-8 implant.

Suture the incision.

Post-operative Care and Observation:

Monitor the animals for signs of inflammation, infection, or other adverse reactions at the

implantation site.

Histological Analysis:

At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.[3]

Excise the implant along with the surrounding tissue.

Fix the tissue in a suitable fixative (e.g., 10% formalin).

Process the tissue for histological sectioning.

Stain the sections with appropriate stains (e.g., Hematoxylin and Eosin - H&E) to visualize

the cellular response.

A pathologist will then evaluate the tissue for signs of inflammation (e.g., presence of

neutrophils, lymphocytes, macrophages), fibrous capsule formation, and tissue necrosis.

Visualization of Experimental Workflows and
Cellular Responses
Experimental Workflows
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Caption: Workflow for in vitro and in vivo biocompatibility assessment of SU-8.

Cellular Response to Biomaterials
While specific signaling pathways directly triggered by the SU-8 material are not well-defined in

the literature, a general cellular response to a foreign material can be depicted. This involves

the recognition of the material, leading to either a cytotoxic effect or an inflammatory response.
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Caption: General cellular response pathways to a foreign biomaterial like SU-8.

Surface Modification to Enhance Biocompatibility
Given that the biocompatibility of SU-8 can be variable, surface modification is a key strategy to

improve its performance. The inherent hydrophobicity of SU-8 can lead to non-specific protein

adsorption and may not be optimal for cell attachment.[4]
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Several techniques have been explored to modify SU-8 surfaces:

Oxygen Plasma Treatment: This method can render the SU-8 surface more hydrophilic,

which has been shown to improve cell proliferation.[3]

Chemical Treatments: Treatments with acids and bases can alter the surface chemistry of

SU-8.[1]

Grafting of Polymers: Covalently attaching biocompatible polymers like polyethylene glycol

(PEG) can reduce non-specific protein adsorption and improve biocompatibility.[1]

Parylene Coating: Applying a thin layer of parylene, a biocompatible polymer, can

significantly enhance cell viability on SU-8 substrates.[3]

Conclusion
SU-8 presents a compelling material option for the fabrication of advanced medical devices.

While its biocompatibility is generally favorable, it is not inherently guaranteed and is highly

dependent on processing conditions and surface characteristics. A thorough biocompatibility

assessment, following standardized protocols for cytotoxicity, in vivo tissue response, and

hemocompatibility, is imperative for any medical device application. For applications requiring

enhanced biocompatibility, various surface modification techniques offer effective solutions to

improve cell and tissue interactions. This guide provides the foundational knowledge for

researchers and developers to navigate the biocompatibility considerations of SU-8 and to

design and fabricate safer and more effective medical devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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